N1-(2-cyanophenyl)-N2-isobutyloxalamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to N1-(2-cyanophenyl)-N2-isobutyloxalamide involves multiple steps, including the preparation of key intermediates through reactions such as asymmetric Michael addition and stereoselective alkylation. For example, the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of premafloxacin, illustrates the complexity and efficiency required in the synthesis of structurally related compounds (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).
Molecular Structure Analysis
Molecular structure analysis of compounds similar to N1-(2-cyanophenyl)-N2-isobutyloxalamide can include X-ray crystallography to determine the arrangement of atoms within the molecule. For instance, the structural determination of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide provides insights into the molecular geometry and intermolecular interactions that could be relevant to the study of N1-(2-cyanophenyl)-N2-isobutyloxalamide (Al-Hourani et al., 2016).
Chemical Reactions and Properties
The chemical reactivity and properties of compounds structurally related to N1-(2-cyanophenyl)-N2-isobutyloxalamide can be explored through various reactions, including coupling reactions and transformations involving the isocyanide group. For example, the coupling reaction between isocyanide and toluene derivatives using tetrabutylammonium iodide as a catalyst showcases the reactivity of the isocyanide group, acting formally as an N1 synthon (Liu et al., 2016).
Scientific Research Applications
Synthesis and Characterization
- The synthesis of new compounds, including N1-(2-cyanophenyl)-N2-isobutyloxalamide, is a key area of research. For instance, compounds like N3-aryl-N1-(2-phenylquinazolin-4-yl)thioureas have been synthesized through domino-reactions involving similar cyanophenyl compounds (Fathalla & Pazdera, 2002).
Sensing Applications
- N1-(2-cyanophenyl)-N2-isobutyloxalamide and related compounds have potential applications in sensing. For example, a naphthalimide-based fluorescent gelator (N1) has been used to sense aliphatic and aromatic amines (Pang et al., 2015).
Drug Delivery and Imaging
- Related cyanostilbene compounds have been investigated for their potential in targeted drug delivery and imaging, particularly in cancer therapy. Self-assembled nanoparticles derived from these compounds have shown efficacy in selectively targeting cancer cells (Kim et al., 2017).
Optoelectronic Properties
- Research into the optoelectronic properties of compounds with cyanophenyl groups, similar to N1-(2-cyanophenyl)-N2-isobutyloxalamide, has been conducted. For instance, pyrene-centered cyanophenyl end-capped starbursts have been studied for their blue electroluminescence and lasing properties (Mei et al., 2017).
Chemical Reactivity
- Exploring the reactivity of isocyanide compounds, which are structurally similar to N1-(2-cyanophenyl)-N2-isobutyloxalamide, has led to discoveries in coupling reactions. These findings expand the understanding of isocyanide chemistry (Liu et al., 2016).
Antimicrobial Activities
- Some derivatives of compounds structurally related to N1-(2-cyanophenyl)-N2-isobutyloxalamide have been investigated for their antimicrobial activities. This includes studies on the synthesis and characterization of these compounds (Alheety, 2019).
Cancer Therapy
- Research into MPS1 inhibitors, which include compounds with cyanophenyl structures, has revealed their potential in cancer therapy. These inhibitors can arrest cancer cell proliferation, indicating their potential as therapeutic agents (Jemaà et al., 2013).
Chemosensor Applications
- Ibuprofen-based chemosensors, incorporating elements like isobutyl groups, have been developed for the detection of ions in aqueous media. These chemosensors showcase the application of similar compounds in sensing technologies (Lal et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N'-(2-cyanophenyl)-N-(2-methylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-9(2)8-15-12(17)13(18)16-11-6-4-3-5-10(11)7-14/h3-6,9H,8H2,1-2H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFXYXMUTZYVJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NC1=CC=CC=C1C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-cyanophenyl)-N2-isobutyloxalamide |
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